![molecular formula C8H6N2 B055664 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) CAS No. 122847-12-5](/img/structure/B55664.png)
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azabicyclo compounds and has a unique molecular structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is not yet fully understood. However, studies have shown that this compound has a unique mode of action that involves the modulation of various molecular targets, including enzymes, receptors, and ion channels. This modulation leads to the inhibition of various cellular processes, including cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) have been extensively studied. This compound has been shown to have various effects on the body, including the modulation of neurotransmitter activity, the inhibition of enzyme activity, and the regulation of ion channel activity. These effects have been linked to the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) in lab experiments is its unique molecular structure, which makes it an interesting subject of study. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are various future directions for the study of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)). One of the most significant directions is the further study of its potential as a therapeutic agent for various diseases. Additionally, the study of the mechanism of action of this compound is an important area of research that requires further investigation. Finally, the development of new synthesis methods for this compound could lead to the discovery of new stereoisomers with unique properties.
In conclusion, 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is a unique and interesting compound that has various potential applications in scientific research. Its potential as a therapeutic agent and its unique mode of action make it an important subject of study for the scientific community. Further research in this area could lead to significant advancements in the field of medicinal chemistry and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-aminopentacyclo[5.1.0.02,4.03,5.06,8]octane with a suitable nitrile reagent. This reaction is carried out under specific conditions to yield the desired stereoisomer.
Applications De Recherche Scientifique
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
122847-12-5 |
|---|---|
Nom du produit |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Formule moléculaire |
C8H6N2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile |
InChI |
InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H |
Clé InChI |
QKZBHVFMQQAYRV-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
SMILES canonique |
C(#N)C12C3C1C4C5N4C5C23 |
Synonymes |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




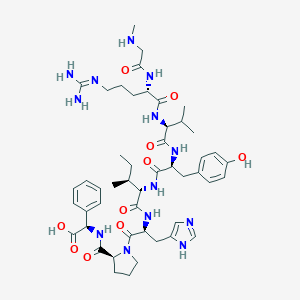
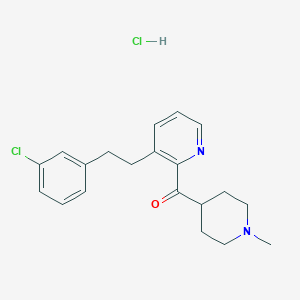

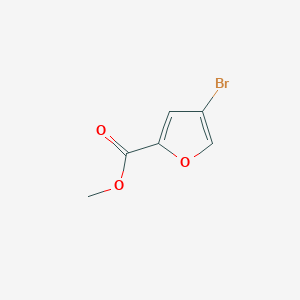
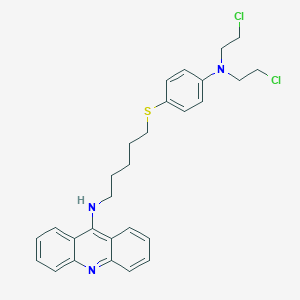
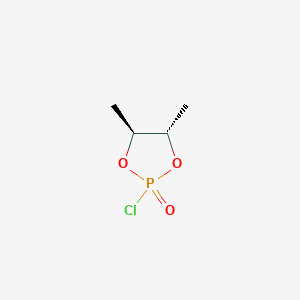
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
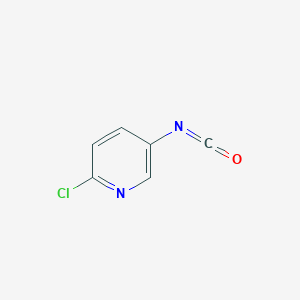
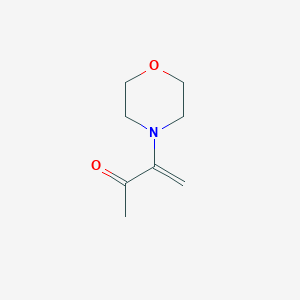
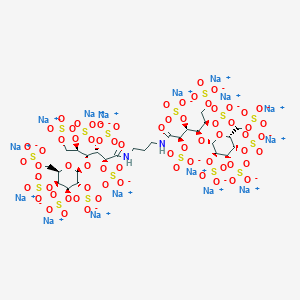
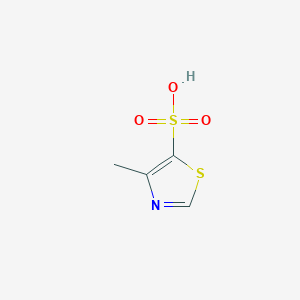
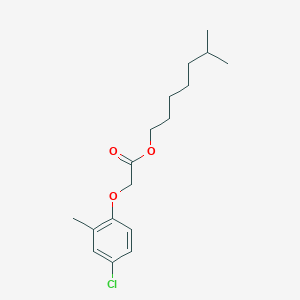
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)